N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. Its structure features a 4-methylbenzyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The tosyl (p-toluenesulfonyl) group in the oxazinan ring may enhance metabolic stability or modulate solubility, while the 4-methylbenzyl moiety could influence lipophilicity and receptor-binding interactions.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-4-8-18(9-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-30-20)31(28,29)19-10-6-17(2)7-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVYGFTWAYUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted reactions during subsequent steps.
Formation of the Oxalamide Linkage: The protected oxazinan ring is reacted with 4-methylbenzylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It may be utilized in the development of novel materials with specific properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazinan ring and oxalamide linkage may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s tosyl group (electron-withdrawing) contrasts with methoxy or hydroxy groups in analogs like S336 or Compound 16, which may alter electronic density and reactivity .
Metabolic and Toxicological Profiles
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar resistance in the target compound . However, the tosyl group may introduce sulfonation pathways absent in methoxy-substituted analogs .
- Safety Margins : Regulatory-approved oxalamides exhibit margins of safety >500 million (exposure: 0.0002 μg/kg bw/day). Structural variations (e.g., tosyl vs. methoxy) necessitate independent toxicological evaluation for the target compound .
Biological Activity
N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique functional groups, including a tosyl group and an oxazinan moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which may include interactions with various cellular targets.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : 872975-85-4
This compound features a benzyl group, an oxalamide linkage, and a tosyl group, which contribute to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tosyl Group : This is commonly done via sulfonylation reactions using tosyl chloride.
- Formation of the Oxalamide Linkage : This step involves reacting the intermediate with oxalyl chloride and an amine under optimized conditions to achieve high yields.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the tosyl group enhances its ability to form strong interactions with proteins, potentially inhibiting their activity.
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties due to its structural features that allow it to disrupt bacterial cell walls or inhibit essential enzymes.
Enzyme Inhibition
The interaction studies have shown that this compound may inhibit specific protein kinases or other enzymes critical for cellular processes. Such inhibition can lead to modulation of biological pathways involved in disease progression.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide?
- Answer: Synthesis typically involves multi-step coupling reactions. For example:
Oxalamide core formation : React 4-methylbenzylamine with oxalyl chloride to generate the oxalamide backbone.
Oxazinan ring introduction : Couple the intermediate with a pre-synthesized 3-tosyl-1,3-oxazinan-2-ylmethyl group via nucleophilic substitution.
Critical parameters include inert atmospheres (to prevent oxidation), solvent polarity (e.g., dichloromethane or DMF), and catalysts like triethylamine for acid scavenging .
- Table 1 : Key Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxalamide formation | DCM | 0–25 | None | 65–78 | |
| Oxazinan coupling | DMF | 80 | TEA | 45–60 |
Q. How is this compound characterized structurally and analytically?
- Answer :
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methylbenzyl aromatic protons at δ 6.8–7.2 ppm) and confirm oxazinan/tosyl group integration .
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve oxazinan coupling efficiency due to better solvation of intermediates.
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) in place of TEA increases yields by 10–15% in analogous oxalamide syntheses .
- Temperature control : Lowering coupling reaction temperatures (e.g., 60°C vs. 80°C) reduces side-product formation (e.g., tosyl group hydrolysis) .
- Data Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. THF) highlight the need for reaction-specific optimization via DoE (Design of Experiments) .
Q. What strategies are used to elucidate the compound’s biological mechanism of action?
- Answer :
- Targeted enzyme assays : Test inhibition of cyclooxygenase (COX) isoforms, as structurally similar oxalamides show COX-2 selectivity (IC < 1 µM in ).
- Molecular docking : Simulate interactions with COX-2’s catalytic pocket, leveraging the tosyl group’s sulfonamide affinity for arginine residues .
- Comparative studies : Benchmark against N1-(4-chlorobenzyl) analogs to assess substituent effects on potency .
Q. How do researchers resolve contradictions in reported biological activities of oxalamides?
- Answer :
- Standardized assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate structural vs. methodological variables.
- SAR analysis : Compare substituent effects (e.g., 4-methylbenzyl vs. 4-methoxybenzyl) on activity. For example, methyl groups enhance lipophilicity, improving membrane permeability .
- Table 2 : Biological Activity Comparison of Analogous Compounds
| Compound | Target | IC (µM) | Key Substituent | Reference |
|---|---|---|---|---|
| N1-(4-methylbenzyl) analog | COX-2 | 0.85 | 4-methylbenzyl | |
| N1-(4-methoxybenzyl) analog | COX-2 | 1.20 | 4-methoxybenzyl |
Methodological Considerations
Q. What analytical methods validate synthetic intermediate purity?
- Answer :
- TLC monitoring : Track reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) to detect unreacted starting materials .
- Recrystallization : Purify intermediates using ethanol/water mixtures, achieving >98% purity for critical steps .
Q. How are stability and solubility profiles determined for this compound?
- Answer :
- pH stability studies : Incubate in buffers (pH 3–9) and monitor degradation via HPLC. Tosyl-containing analogs show instability at pH > 8 due to sulfonamide hydrolysis .
- Solubility screening : Use shake-flask method in PBS or DMSO. Oxalamides with 4-methylbenzyl groups typically exhibit logP ~2.5, requiring co-solvents (e.g., 10% DMSO) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
